![molecular formula C19H21FN4O2S B3005117 5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 893903-61-2](/img/structure/B3005117.png)
5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione
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Description
The compound “5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems and have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves the treatment of 3-((4-amino-2-methylpyrimidin-5-yl)-methyl)-5-substituted-1,3,4-thiadiazol-3-ium salts with diethyl benzoyl phosphonate followed by treating the formed intermediates with a base .Scientific Research Applications
Antimicrobial Agents
Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives have been studied for their potential as antimicrobial agents. Synthesis and quantitative structure-activity relationship (QSAR) studies suggest these compounds could be effective in treating microbial infections .
Lipoxygenase Inhibitors
Some pyrido[2,3-d]pyrimidine derivatives have been structurally characterized and evaluated in vitro as novel lipoxygenase (LOX) inhibitors. These compounds may also possess antioxidant and anticancer activity .
Antiproliferative Activity
Pyrimidine derivatives have been screened for their antiproliferative activity against various human cancer cell lines, including liver (HEPG2), colon (HT-29), lung (A549), and breast (MCF-7) cancer cell lines. This suggests a potential application in cancer treatment .
Synthesis Routes
Novel synthesis routes for pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines have been proposed. These methods allow access to derivatives with various substituents, which could be useful in developing new pharmaceuticals .
Chemical Reactions
A series of novel pyrido[2,3-d:6,5-d’]dipyrimidinone and related derivatives have been synthesized through different chemical reactions. These compounds could have applications in chemical research and drug development .
One-Pot Synthesis
An efficient one-pot three-component synthesis method for highly substituted pyrimido[4,5-d]pyrimidine derivatives has been reported. This method simplifies the synthesis process and could be beneficial for large-scale production .
properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-11(2)9-14-21-16-15(18(25)24(4)19(26)23(16)3)17(22-14)27-10-12-5-7-13(20)8-6-12/h5-8,11H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJPZHOJLDINAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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